5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione
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Overview
Description
5-Methyl-2H,8H-spiro[bicyclo[321]octane-6,2’-[1,3]dioxolane]-2,8-dione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2’-[1,3]dioxolane]-2,8-dione typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2’-[1,3]dioxolane]-2,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2’-[1,3]dioxolane]-2,8-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2’-[1,3]dioxolane]-2,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane-2,3-bis(methylene): Shares a similar bicyclic structure but lacks the spirocyclic dioxolane ring.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic ring, which imparts different chemical properties.
Uniqueness
5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2’-[1,3]dioxolane]-2,8-dione is unique due to its spirocyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
60203-65-8 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5'-methylspiro[1,3-dioxolane-2,6'-bicyclo[3.2.1]octane]-2',8'-dione |
InChI |
InChI=1S/C11H14O4/c1-10-3-2-8(12)7(9(10)13)6-11(10)14-4-5-15-11/h7H,2-6H2,1H3 |
InChI Key |
XJMCIZODBVHGHW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(=O)C(C1=O)CC23OCCO3 |
Origin of Product |
United States |
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